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Compound of Interest

Compound Name:
(R)-2-Amino-3-(thiazol-4-

YL)propanoic acid

Cat. No.: B556698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of

thiazolylalanine enantiomers, (S)-2-amino-3-(thiazol-4-yl)propanoic acid (L-thiazolylalanine)

and (R)-2-amino-3-(thiazol-4-yl)propanoic acid (D-thiazolylalanine). This document is

intended to serve as a resource for researchers and professionals involved in drug discovery,

peptide synthesis, and medicinal chemistry, where the distinct properties of these non-

proteinogenic amino acid enantiomers are of significant interest.

Introduction
Thiazolylalanine is a heterocyclic amino acid analog of alanine containing a thiazole ring. The

incorporation of the thiazole moiety into the amino acid structure imparts unique electronic and

steric properties, making it a valuable building block in the design of novel therapeutic agents.

Thiazole-containing compounds are known to exhibit a wide range of biological activities,

including antibacterial, antifungal, anti-inflammatory, and anticancer properties. As with all chiral

molecules, the individual enantiomers of thiazolylalanine can exhibit different biological

activities and pharmacokinetic profiles. Therefore, a thorough understanding of their distinct

physicochemical properties is crucial for their effective application in drug development.
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The following tables summarize the available quantitative data for the L- and DL-forms of 4-

thiazolylalanine. Data for the pure D-enantiomer is limited in publicly available literature;

however, it is expected that many of its physical properties, such as melting point and solubility,

will be identical to the L-enantiomer, while its optical rotation will be equal in magnitude but

opposite in sign.

Table 1: General Physicochemical Properties

Property
L-4-
Thiazolylalanine

DL-4-
Thiazolylalanine

D-4-
Thiazolylalanine

Molecular Formula C₆H₈N₂O₂S C₆H₈N₂O₂S C₆H₈N₂O₂S

Molecular Weight 172.21 g/mol 172.21 g/mol 172.21 g/mol

Appearance
White to off-white

powder
Granular solid Not specified

Melting Point Not specified ~170 °C[1] or 237 °C

Not specified

(expected to be

similar to L-

enantiomer)

Solubility
Slightly soluble in

water.[2]

Soluble in water and

alcohol.[1]

Not specified

(expected to be

similar to L-

enantiomer)

Table 2: Chiroptical and Acid-Base Properties

Property
L-4-
Thiazolylalanine

DL-4-
Thiazolylalanine

D-4-
Thiazolylalanine

Specific Rotation [α]
-27.6° (c=0.01g/mL,

H₂O, 20°C, 589nm)
0° (racemic mixture)

Not specified

(expected to be

+27.6°)

Predicted pKa 8.24 ± 0.16 8.24 ± 0.16 8.24 ± 0.16
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Note: Predicted pKa values are computationally derived and may differ from experimentally

determined values.

Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of

thiazolylalanine enantiomers are not readily available in a single source. However, standard

methodologies for amino acid analysis can be applied. Below are representative protocols for

key analytical techniques.

Chiral High-Performance Liquid Chromatography
(HPLC) for Enantiomeric Separation
The separation of thiazolylalanine enantiomers is critical for their individual characterization

and for determining enantiomeric purity. Chiral HPLC is the most common and effective method

for this purpose.

Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation

of transient diastereomeric complexes with the chiral selector of the CSP, leading to different

retention times.

Experimental Workflow:

Sample & Mobile Phase Preparation

HPLC Analysis Data Analysis

Dissolve DL-Thiazolylalanine
in mobile phase

Filter sample and
mobile phase

Prepare mobile phase
(e.g., water:methanol:formic acid)

Inject sample onto
chiral column Isocratic or gradient elution UV or Mass Spectrometry

Detection Obtain chromatogram Determine retention times
and peak areas Calculate enantiomeric excess (ee%)

Click to download full resolution via product page

Figure 1: General workflow for chiral HPLC analysis.
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Detailed Methodology (Representative):

Column: A macrocyclic glycopeptide-based chiral stationary phase, such as one employing

teicoplanin (e.g., Astec CHIROBIOTIC T), is often effective for the direct separation of

underivatized amino acids.[3]

Mobile Phase: A common mobile phase system consists of a mixture of water, methanol, and

an acidic modifier like formic acid. The exact composition needs to be optimized to achieve

baseline separation. A starting point could be a gradient or isocratic elution with varying

percentages of the organic modifier.[3]

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure

reproducible retention times.

Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., around 254

nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.

Sample Preparation: A solution of DL-thiazolylalanine is prepared in the mobile phase at a

known concentration (e.g., 1 mg/mL).

Data Analysis: The retention times for the D- and L-enantiomers are determined. The

enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers

using the formula: ee% = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100.

Determination of Specific Rotation
Optical rotation is a key property that distinguishes between enantiomers. The specific rotation

is a standardized measure of this property.

Principle: A solution of a chiral compound will rotate the plane of plane-polarized light. The

angle of rotation is dependent on the compound, its concentration, the path length of the light

through the solution, the temperature, and the wavelength of the light.

Experimental Workflow:
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Sample Preparation Polarimeter Measurement Calculation

Prepare a solution of known
concentration (c) in a suitable

solvent (e.g., water)

Calibrate polarimeter
with solvent blank

Measure observed rotation (α)
of the sample solution

Calculate specific rotation [α]
using the formula:

[α] = α / (l * c)

Click to download full resolution via product page

Figure 2: Workflow for determining specific rotation.

Detailed Methodology:

Instrumentation: A polarimeter equipped with a sodium D-line lamp (589 nm) is typically

used.

Sample Preparation: Prepare a solution of the pure enantiomer (e.g., L-thiazolylalanine) of a

precisely known concentration (c) in a suitable solvent (e.g., water). The concentration is

expressed in g/mL.

Measurement:

Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the

solvent and zero the instrument.

Rinse and fill the cell with the sample solution.

Measure the observed rotation (α) at a constant temperature (e.g., 20°C).

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) The result

is reported with the temperature, wavelength, and solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to distinguish

between enantiomers in a chiral environment.
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Principle: In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the

presence of a chiral solvating agent or a chiral derivatizing agent, diastereomeric complexes or

compounds are formed, which are no longer mirror images and will exhibit distinct NMR

spectra.

Experimental Workflow (using a Chiral Solvating Agent):

Sample Preparation NMR Analysis Spectral Analysis

Dissolve racemic or enantiomerically
enriched thiazolylalanine in a
suitable deuterated solvent

Add a chiral solvating agent (CSA) Acquire ¹H or ¹³C NMR spectrum Observe splitting of signals
for the two enantiomers

Integrate the separated signals to
determine the enantiomeric ratio

Click to download full resolution via product page

Figure 3: Workflow for NMR analysis of enantiomers.

Detailed Methodology (Representative):

Sample Preparation: Dissolve a sample of thiazolylalanine (racemic or enantiomerically

enriched) in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Chiral Solvating Agent (CSA): Add a suitable chiral solvating agent, such as a chiral alcohol

or a lanthanide shift reagent, to the NMR tube.

Spectral Acquisition: Acquire high-resolution ¹H or ¹³C NMR spectra.

Data Analysis: Analyze the spectra for the splitting of signals corresponding to the protons or

carbons near the chiral center. The integration of these separated signals can be used to

determine the enantiomeric ratio.

Biological Activity and Signaling Pathways
While extensive research on the specific biological targets and signaling pathways of

thiazolylalanine enantiomers is not widely published, the thiazole moiety is a well-known

pharmacophore present in numerous biologically active compounds.
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Potential Biological Roles (Inferred from Thiazole Derivatives):

Anticancer Activity: Many thiazole-containing compounds exhibit cytotoxicity against various

cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of

kinases, topoisomerases, or tubulin polymerization. For instance, some thiazole-peptide

hybrids act as histone deacetylase (HDACs) inhibitors or depolymerize microtubules, leading

to cell cycle arrest.[3]

Antimicrobial Activity: The thiazole ring is a core component of some antibiotics. Thiazole

derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as

well as various fungal strains. Their mode of action can involve the inhibition of essential

enzymes in microbial metabolic pathways.

Enzyme Inhibition: The thiazole ring can act as a bioisostere for other functional groups,

such as an amide bond, enabling it to interact with the active sites of enzymes. This makes

thiazolylalanine a candidate for incorporation into peptide-based enzyme inhibitors.

Given that biological systems are inherently chiral, it is highly probable that the D- and L-

enantiomers of thiazolylalanine will exhibit different biological activities. For example, if their

uptake is mediated by amino acid transporters, the natural L-enantiomer is likely to be

preferentially transported. Similarly, their interaction with chiral targets such as enzymes and

receptors will be stereospecific.

Logical Relationship of Enantiomer-Target Interaction:
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Figure 4: Stereospecific interaction with a biological target.

Conclusion
Thiazolylalanine enantiomers are valuable building blocks in medicinal chemistry and drug

discovery. While a complete dataset comparing the physicochemical properties of the individual

D- and L-enantiomers is not fully available in the public domain, this guide provides the

currently known data and outlines the standard experimental protocols for their determination.

The distinct properties of each enantiomer, particularly their interaction with chiral biological

systems, underscore the importance of their separation and individual characterization in the

development of new therapeutic agents. Further research is warranted to fully elucidate the

specific biological targets and signaling pathways modulated by each enantiomer of

thiazolylalanine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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